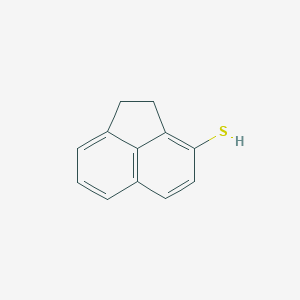
1,2-Dihydro-3-acenaphthylenyl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-3-acenaphthylenyl hydrosulfide, also known as DAS, is a sulfur-containing organic compound that has gained attention for its potential therapeutic applications. DAS is a member of the thioacetal family and has a unique structure that makes it a promising candidate for various medicinal purposes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is not fully understood, but studies suggest that it may act through multiple pathways. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and activating caspases. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to modulate various biochemical and physiological processes in the body. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide can increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to inflammation.
Advantages and Limitations for Lab Experiments
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide exhibits low toxicity and can be used at relatively low concentrations. However, one limitation of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide for different types of cancer. Additionally, research on the mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of novel cancer therapies. Another area of interest is the neuroprotective effects of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. Studies are needed to determine the potential use of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, research on the antimicrobial activity of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of new antibiotics to combat drug-resistant bacteria.
Synthesis Methods
1,2-Dihydro-3-acenaphthylenyl hydrosulfide can be synthesized through a multistep process that involves the reaction of acenaphthenequinone with sodium hydrosulfide. This reaction produces the intermediate compound, 1,2-dihydroacenaphthylene-3-thione, which is then treated with hydrogen peroxide to yield 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. This synthesis method has been optimized to produce high yields of pure 1,2-Dihydro-3-acenaphthylenyl hydrosulfide.
Scientific Research Applications
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has anticancer properties that inhibit the growth and proliferation of cancer cells. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to protect neurons from oxidative stress and prevent cell death. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide also exhibits antimicrobial activity against various microorganisms, including bacteria and fungi.
properties
Molecular Formula |
C12H10S |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene-3-thiol |
InChI |
InChI=1S/C12H10S/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7,13H,4,6H2 |
InChI Key |
GGYYAEBAHPWFNO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)








